molecular formula C17H20FN3O2S B2463953 [4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone CAS No. 2415553-19-2

[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

Katalognummer B2463953
CAS-Nummer: 2415553-19-2
Molekulargewicht: 349.42
InChI-Schlüssel: WOXSYWNHBAHHSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[4-(6-Fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is commonly referred to as FLAP inhibitor, and it has been found to have a wide range of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

FLAP inhibitor has been extensively studied for its potential applications in drug discovery and development. It has been found to inhibit the activity of 5-lipoxygenase-activating protein (FLAP), which is an enzyme that plays a crucial role in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various pathological conditions, including asthma, allergic rhinitis, and psoriasis. By inhibiting FLAP, FLAP inhibitor can potentially be used to treat these conditions.

Wirkmechanismus

FLAP inhibitor works by binding to the active site of FLAP and preventing it from interacting with arachidonic acid. Arachidonic acid is a substrate for FLAP, and its interaction with FLAP leads to the biosynthesis of leukotrienes. By inhibiting this interaction, FLAP inhibitor can reduce the production of leukotrienes and thereby alleviate inflammation.
Biochemical and Physiological Effects:
FLAP inhibitor has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of leukotrienes in various cell types, including human monocytes, eosinophils, and neutrophils. It has also been found to reduce the recruitment of inflammatory cells to the site of inflammation and to reduce the production of pro-inflammatory cytokines. In animal models, FLAP inhibitor has been found to reduce airway hyperresponsiveness, eosinophilic inflammation, and mucus production.

Vorteile Und Einschränkungen Für Laborexperimente

FLAP inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of FLAP, and it has been extensively studied in vitro and in vivo. It is also relatively easy to synthesize and purify. However, FLAP inhibitor also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in animal models. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for the study of FLAP inhibitor. One direction is to optimize its pharmacokinetic properties, such as its solubility and half-life, to improve its effectiveness as a therapeutic agent. Another direction is to investigate its potential applications in other inflammatory conditions, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new FLAP inhibitors with improved potency and selectivity could lead to the discovery of new therapeutic agents for the treatment of inflammatory diseases.

Synthesemethoden

The synthesis of FLAP inhibitor involves the reaction of 6-fluoro-1,3-benzothiazol-2-amine with morpholine and piperidine in the presence of methanesulfonyl chloride. The reaction is carried out in a solvent mixture of dichloromethane and tetrahydrofuran, and the product is purified by column chromatography. The yield of the product is typically around 50%.

Eigenschaften

IUPAC Name

[4-(6-fluoro-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-12-4-5-13-15(10-12)24-17(19-13)21-8-9-23-14(11-21)16(22)20-6-2-1-3-7-20/h4-5,10,14H,1-3,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXSYWNHBAHHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CN(CCO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.